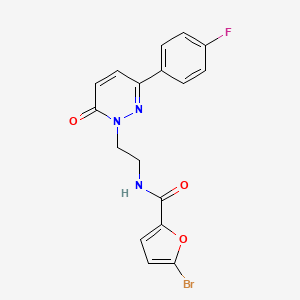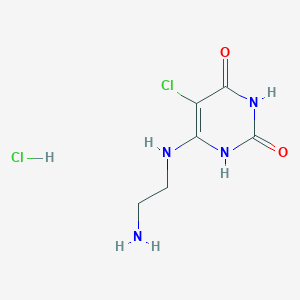
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride is a useful research compound. Its molecular formula is C6H10Cl2N4O2 and its molecular weight is 241.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomerism and Molecular Interactions in Nucleic Acids
The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, reveals significant insights into the effects of molecular interactions on tautomeric equilibria. These interactions significantly influence the stability of tautomers, which can alter nucleic acid base pairing and potentially lead to spontaneous mutations. This understanding is crucial for interpreting the role of such compounds in biological systems and their implications in genetic information processing and mutation rates (Person et al., 1989).
Hybrid Catalysts in Medicinal Chemistry
Research on pyranopyrimidine scaffolds, closely related to the target compound, underscores their broad applicability in medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts and nanocatalysts, have been explored for synthesizing pyranopyrimidine derivatives, offering a pathway to develop lead molecules with potential therapeutic applications. This highlights the compound's relevance in facilitating the synthesis of medically significant molecules (Parmar, Vala, & Patel, 2023).
Hydantoin Derivatives in Drug Discovery
Hydantoin and its derivatives, structurally related to the chemical , play a significant role in drug discovery, exhibiting a wide range of biological and pharmacological activities. These activities include therapeutic and agrochemical applications, showcasing the potential of such compounds in developing new treatments and understanding biological mechanisms (Shaikh et al., 2023).
Anti-inflammatory Activities of Pyrimidines
The synthesis and study of pyrimidine derivatives have revealed potent anti-inflammatory effects, attributed to their interaction with vital inflammatory mediators. This research area provides a foundation for developing new anti-inflammatory agents, underscoring the potential of pyrimidine compounds, including the compound , in therapeutic applications (Rashid et al., 2021).
Pharmacological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of pharmacological activities, making them promising scaffolds for developing new biologically active compounds. This highlights the importance of such compounds in medicinal chemistry, where their diverse activities can lead to the development of drugs with varied therapeutic potentials (Chiriapkin, 2022).
Propriétés
IUPAC Name |
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h1-2,8H2,(H3,9,10,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYSAWNUFDLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


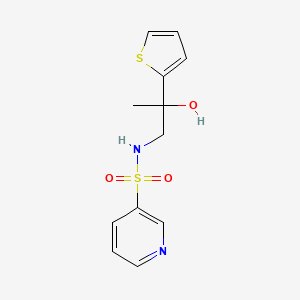
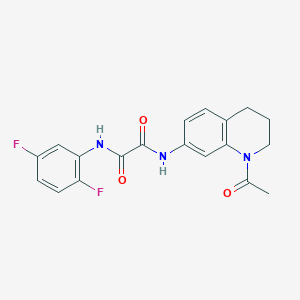
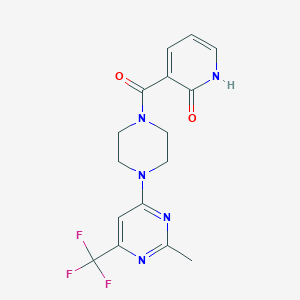
![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)
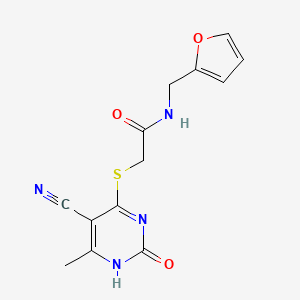
![3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)
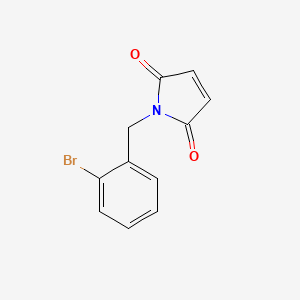
![4-[6-(furan-2-carbonyl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1-methyl-1H-pyrazole](/img/structure/B2577923.png)
![2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2577924.png)
